Synthesis, Structural Characterization, and Pharmacological Potential of 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
Synthesis, Structural Characterization, and Pharmacological Potential of 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
Executive Summary
In the landscape of medicinal chemistry, the 4,5-dihydro-3(2H)-pyridazinone core is a privileged pharmacophore, historically recognized for its potent inhibition of Phosphodiesterase 3 (PDE3)[1]. Chemically, PDE3 inhibitors often feature nitrogen-containing heterocycles, with pyridazinones like zardaverine and CI-930 serving as classical examples of this structural class[2].
This technical guide dissects 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one , a specific derivative that introduces unique stereoelectronic properties to the classic pyridazinone scaffold. By incorporating a 2-fluorophenyl group, researchers can precisely modulate the lipophilicity, metabolic stability, and dihedral angle of the molecule, forcing it into a bioactive conformation optimized for target engagement.
Structural Rationale & Pharmacophore Modeling
Designing a highly selective PDE3 inhibitor requires a deep understanding of the enzyme's catalytic domain. The structural components of 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one work synergistically to achieve this:
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The Pyridazinone Core (cAMP Mimicry): The lactam moiety (NH–C=O) of the pyridazinone ring acts as a bidentate hydrogen bond donor/acceptor system. X-ray cocrystal structures of related pyridazinones reveal that the carbonyl oxygen hydrogen-bonds with His279, while the heteroatoms engage the amide terminus of Gln319 in the PDE3 active site[1].
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The 4,5-Dihydro Modification: Unlike fully aromatic pyridazinones, the sp³ hybridized carbons at C4 and C5 introduce a slight pucker to the heterocycle. This non-planar geometry improves aqueous solubility and alters the spatial projection of the C6 aryl group, allowing it to navigate the hydrophobic pocket more effectively.
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The 2-Fluoro Substitution: Fluorine is highly electronegative and possesses a van der Waals radius slightly larger than hydrogen. Placed at the ortho position, it restricts the free rotation of the phenyl ring via steric and electrostatic repulsion with the dihydropyridazine protons. This conformational locking forces the aryl ring out of coplanarity, perfectly aligning it to be clamped between the hydrophobic side chains of Ile268 and Phe322 within the enzyme[1].
Synthetic Workflow: A Self-Validating Protocol
To synthesize 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, we employ a robust, two-step sequence: Friedel-Crafts acylation followed by cyclocondensation. The intermediate, 4-(2-fluorophenyl)-4-oxobutanoic acid (CAS: 90429-80-4), is a well-documented precursor in the synthesis of specialized heterocyclic libraries[3].
Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation
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Preparation: Suspend anhydrous Aluminum chloride (AlCl₃, 2.5 eq) in dry dichloromethane (DCM) under an inert nitrogen atmosphere at 0°C.
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Activation: Add succinic anhydride (1.0 eq) portion-wise.
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Addition: Slowly add fluorobenzene (1.1 eq) dropwise to maintain the internal temperature below 5°C. Stir the reaction mixture at room temperature for 12 hours.
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Quench & Extraction: Carefully pour the mixture over a slurry of crushed ice and concentrated HCl (to break the aluminum complex). Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 4-(2-fluorophenyl)-4-oxobutanoic acid.
Causality Check: AlCl₃ is strictly required in stoichiometric excess (2.5 eq) because the Lewis acid coordinates not only with the succinic anhydride to generate the reactive acylium ion but also tightly binds to the resulting ketone product. Fluorobenzene is inherently less reactive than benzene due to the inductive electron-withdrawing effect of fluorine, necessitating rigorous anhydrous conditions and a potent Lewis acid to drive the electrophilic aromatic substitution.
Step 2: Cyclocondensation
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Dissolution: Dissolve the crude 4-(2-fluorophenyl)-4-oxobutanoic acid in absolute ethanol (0.5 M concentration).
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Hydrazone Formation: Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) dropwise at room temperature. An exothermic reaction will occur.
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Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours.
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Isolation: Allow the mixture to cool to 0°C. Filter the resulting precipitate, wash with ice-cold ethanol, and dry under high vacuum.
Causality & Self-Validation: Absolute ethanol is chosen over methanol to allow a higher reflux temperature (78°C vs 65°C), which provides the necessary thermodynamic push to accelerate the dehydration step following the initial hydrazone formation. This reaction acts as a self-validating system : successful cyclocondensation is visually confirmed by the transition from a homogenous solution to a dense crystalline suspension. The highly insoluble dihydropyridazinone product naturally precipitates upon cooling, effectively eliminating the need for complex chromatographic purification.
Synthetic workflow for 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Mechanistic Pathway: PDE3 Inhibition
The primary pharmacological utility of the dihydropyridazinone class lies in its ability to inhibit PDE3. Studies on related pyridazinones demonstrate their ability to attenuate smooth muscle cell proliferation and induce vasodilation[4].
By competitively binding to the catalytic domain of PDE3, the compound prevents the hydrolysis of cyclic AMP (cAMP) into inactive 5'-AMP. The resulting accumulation of intracellular cAMP allosterically activates Protein Kinase A (PKA). In cardiac tissues, PKA phosphorylates L-type calcium channels, leading to an influx of Ca²⁺ and subsequent positive inotropy. Conversely, in vascular smooth muscle, PKA activation leads to the phosphorylation of myosin light chain kinase (MLCK), reducing its affinity for calcium-calmodulin and inducing profound vasodilation.
Mechanistic signaling pathway of PDE3 inhibition by the dihydropyridazinone core.
Analytical Characterization Data
To ensure rigorous quality control and verify the structural integrity of the synthesized compound, researchers should cross-reference their analytical outputs with the standardized quantitative data summarized below.
| Parameter | Analytical Technique | Expected Signal / Value | Structural Assignment |
| Molecular Weight | LC-MS (ESI+) | m/z 193.08[M+H]⁺ | Corresponds to C₁₀H₁₀FN₂O⁺ |
| Lactam Carbonyl | FT-IR (ATR) | ~1670 cm⁻¹ (Strong) | C=O stretching of the dihydropyridazinone ring |
| N-H Stretch | FT-IR (ATR) | ~3200 - 3300 cm⁻¹ (Broad) | Secondary amide N-H stretching |
| Aliphatic Protons | ¹H NMR (400 MHz, DMSO-d₆) | δ 2.45 (t, 2H), 2.95 (t, 2H) | C4 and C5 methylene protons of the dihydro ring |
| Aromatic Protons | ¹H NMR (400 MHz, DMSO-d₆) | δ 7.25 - 7.60 (m, 4H) | 2-fluorophenyl ring protons |
| Amide Proton | ¹H NMR (400 MHz, DMSO-d₆) | δ 10.90 (s, 1H) | Lactam N-H (exchangeable with D₂O) |
| Fluorine Shift | ¹⁹F NMR (376 MHz, DMSO-d₆) | ~ -114.5 ppm (m, 1F) | Aryl fluoride resonance |
References
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Title: Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties | ACS Medicinal Chemistry Letters Source: acs.org URL: 1
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Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors - DergiPark Source: dergipark.org.tr URL: 2
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Title: 90429-80-4 | Product Name : 4-(2-Fluorophenyl)-4-oxobutanoic Acid | Pharmaffiliates Source: pharmaffiliates.com URL: 3
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Title: Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed Source: nih.gov URL: 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
